Cas no 2308273-40-5 (N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide)

N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2308273-40-5
- N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide
- EN300-26574074
- Z2285377662
- N-(2-Methylpropyl)-1-[(1-oxo-2-propen-1-yl)amino]cyclopentanecarboxamide
-
- インチ: 1S/C13H22N2O2/c1-4-11(16)15-13(7-5-6-8-13)12(17)14-9-10(2)3/h4,10H,1,5-9H2,2-3H3,(H,14,17)(H,15,16)
- InChIKey: BDWMZJXWPRDWFY-UHFFFAOYSA-N
- SMILES: O=C(C1(CCCC1)NC(C=C)=O)NCC(C)C
計算された属性
- 精确分子量: 238.168127949g/mol
- 同位素质量: 238.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- XLogP3: 1.9
N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574074-0.05g |
N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide |
2308273-40-5 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide 関連文献
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamideに関する追加情報
N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide: A Comprehensive Overview
N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide, also known by its CAS number 2308273-40-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopentane ring with an amide functional group and a propenamide substituent. The molecule's structure allows for a wide range of applications, particularly in the development of advanced materials and pharmaceuticals.
The synthesis of N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide involves a series of carefully controlled reactions, including nucleophilic substitution and condensation processes. Recent studies have focused on optimizing these reactions to improve yield and purity, making the compound more accessible for large-scale production. Researchers have also explored the use of green chemistry principles to minimize environmental impact during synthesis.
One of the most notable properties of this compound is its thermal stability, which makes it suitable for high-temperature applications. Additionally, its amide functional group contributes to strong intermolecular hydrogen bonding, enhancing its solubility in polar solvents. This characteristic is particularly advantageous in pharmaceutical formulations, where solubility is critical for bioavailability.
Recent advancements in computational chemistry have enabled detailed molecular modeling of N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide. These models have provided insights into the compound's electronic structure and reactivity, paving the way for new synthetic strategies. For instance, density functional theory (DFT) calculations have revealed that the compound exhibits significant conjugation effects due to the propenamide substituent, which can influence its electronic properties.
In terms of applications, N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide has shown promise in the development of biodegradable polymers. Its ability to form stable polymer networks through amide linkages makes it a candidate for sustainable materials in packaging and textiles. Furthermore, its potential as a drug delivery agent has been explored due to its biocompatibility and controlled release properties.
The study of CAS No. 2308273-40-5 has also extended into the realm of catalysis. Researchers have investigated its role as a catalyst in various organic reactions, including aldol condensations and Michael additions. The compound's ability to act as both a nucleophile and an electrophile makes it versatile in catalytic systems.
In conclusion, N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide is a multifaceted compound with a wide range of potential applications. Its unique structure and properties continue to be explored through cutting-edge research methodologies, ensuring its relevance in both academic and industrial settings.
2308273-40-5 (N-(2-methylpropyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide) Related Products
- 927186-78-5(3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole)
- 1783566-99-3((2-Bromo-4-methoxypyridin-3-yl)methanol)
- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)
- 268738-23-4(1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)
- 1414874-23-9((2R)-3-amino-2-fluoropropanoic acid hydrochloride)
- 2877650-62-7(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine)
- 117068-07-2((dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile)
- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)
- 2411195-76-9(2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)




